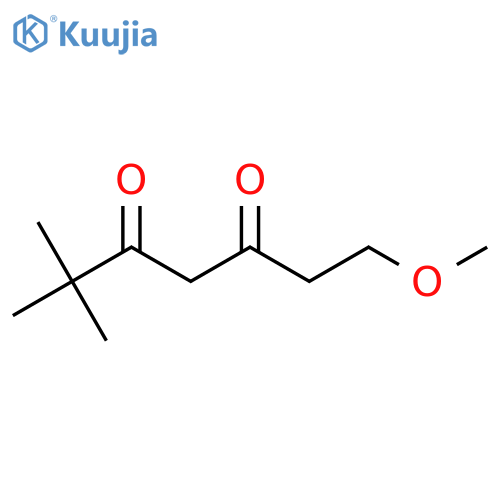Cas no 1094221-76-7 (1-methoxy-6,6-dimethylheptane-3,5-dione)
1-メトキシ-6,6-ジメチルヘプタン-3,5-ジオンは、β-ジケトン構造を有する有機化合物です。分子式C10H18O3で表され、特異なケト-エノール互変異性を示すことが特徴です。この化合物は高い化学的安定性を持ち、有機合成反応において優れたキレート配位子として機能します。特に金属イオンとの錯体形成能に優れており、触媒や機能性材料の前駆体としての応用が期待されます。揮発性が低く、熱分解に対する耐性も良好なため、高温条件下での使用にも適しています。結晶性が高く、精製が容易である点も利点です。

1094221-76-7 structure
商品名:1-methoxy-6,6-dimethylheptane-3,5-dione
1-methoxy-6,6-dimethylheptane-3,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-methoxy-6,6-dimethylheptane-3,5-dione
- 1094221-76-7
- EN300-1125230
-
- インチ: 1S/C10H18O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7H2,1-4H3
- InChIKey: XPKAPNXBXLMHSQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(CCOC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 43.4Ų
1-methoxy-6,6-dimethylheptane-3,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125230-5.0g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 5g |
$2277.0 | 2023-06-09 | ||
| Enamine | EN300-1125230-0.1g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
| Enamine | EN300-1125230-1.0g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 1g |
$785.0 | 2023-06-09 | ||
| Enamine | EN300-1125230-10.0g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 10g |
$3376.0 | 2023-06-09 | ||
| Enamine | EN300-1125230-5g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 5g |
$1821.0 | 2023-10-26 | |
| Enamine | EN300-1125230-0.25g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
| Enamine | EN300-1125230-0.5g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1125230-1g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 1g |
$628.0 | 2023-10-26 | |
| Enamine | EN300-1125230-0.05g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1125230-10g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 10g |
$2701.0 | 2023-10-26 |
1-methoxy-6,6-dimethylheptane-3,5-dione 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
1094221-76-7 (1-methoxy-6,6-dimethylheptane-3,5-dione) 関連製品
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
